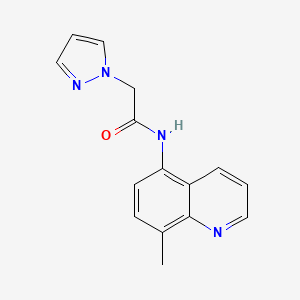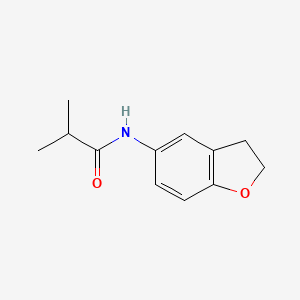
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, also known as AZM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZM is a member of the class of compounds known as naphthalenyl ketones and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is complex and involves a range of biochemical pathways. One of the primary mechanisms of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to induce apoptosis, or cell death, in cancer cells by activating a range of intracellular signaling pathways.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, induce apoptosis in cancer cells, and improve cognitive function and memory. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. Additionally, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, including its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. Additionally, future research could focus on the development of new Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone derivatives with improved efficacy and reduced toxicity, as well as the development of new drug delivery systems to improve the bioavailability and targeting of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in the body. Overall, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone represents a promising lead compound for the development of new drugs with a range of potential applications in scientific research.
Méthodes De Synthèse
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-acetonaphthone with azetidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone.
Applications De Recherche Scientifique
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In cancer research, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been shown to have potential as a chemotherapy agent due to its ability to induce apoptosis, or cell death, in cancer cells. In drug discovery, Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-12-6-3-2-5-11(12)9-13(14)15(17)16-7-4-8-16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOPPCDMXLZWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


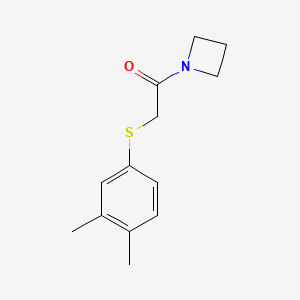

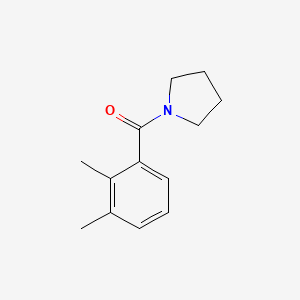


![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
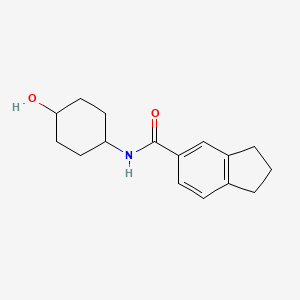


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
